N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines a pyrazolo[1,5-a]pyridine moiety with a benzothiadiazole core, making it a versatile candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyridine intermediate, which is then coupled with a benzothiadiazole derivative. The reaction conditions often include the use of acetic anhydride and pyridine under reflux conditions for about 2 hours .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring are being explored to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anti-cancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of advanced materials, including fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it acts as a CDK2 inhibitor, disrupting the cell cycle and inducing apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to the active site of CDK2, inhibiting its activity and thereby preventing cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and use in energetic materials.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with similar structural features and applications in high-energy materials.
Uniqueness
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide stands out due to its dual functionality in both medicinal chemistry and materials science. Its ability to act as a CDK2 inhibitor while also serving as a building block for advanced materials makes it a unique and valuable compound in scientific research.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c21-15(10-4-5-12-13(7-10)19-22-18-12)16-8-11-9-17-20-6-2-1-3-14(11)20/h4-5,7,9H,1-3,6,8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOXDDYGEVUYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=NSN=C4C=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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